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molecular formula C7H18Cl2N2O B8628107 2-(4-Methylpiperazin-1-yl)ethanol diHCl

2-(4-Methylpiperazin-1-yl)ethanol diHCl

Cat. No. B8628107
M. Wt: 217.13 g/mol
InChI Key: HXCPDXDIPCULNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05227481

Procedure details

A total of 100 g (0.77 mol) of 1-(2-hydroxyethyl)piperazine was added dropwise to a stirred solution of 78.6 g (1.54 mol) of 90% formic acid at 0° C. To the resulting solution, 63.2 g (0.77 mol) of 37% formaldehyde was added dropwise. The solution was stirred at 0° C. for 15 minutes and heated on a stream bath for 3 hours. The solution was acidified with 150 ml of concentrated hydrochloric acid. The water was removed and the resulting residue dissolved in 200 ml of 25% NaOH, and extracted with chloroform. The organic layer was dried over MgSO4, filtered, and the solvent removed. The resulting residue was distilled to give 84.7 g (76%) (b.p. 96°-97° C./3 Torr) of the alcohol as a colorless liquid. The dihydrochloride salt was prepared by acidifying the free base to a pH of 1 and removing the water.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.[CH:10](O)=O.C=O.[ClH:15]>>[ClH:15].[ClH:15].[CH3:10][N:7]1[CH2:8][CH2:9][N:4]([CH2:3][CH2:2][OH:1])[CH2:5][CH2:6]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OCCN1CCNCC1
Name
Quantity
78.6 g
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
63.2 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a stream bath for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The water was removed
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue dissolved in 200 ml of 25% NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.Cl.CN1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 84.7 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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